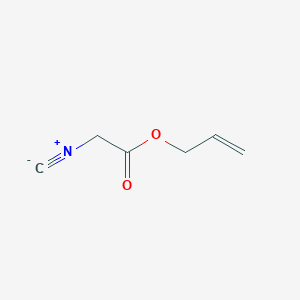
1,2,4-Trifluoro-5-isocyanobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trifluoro-5-isocyanobenzene is an organic compound with the molecular formula C7H2F3N It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an isocyanate group
準備方法
The synthesis of 1,2,4-Trifluoro-5-isocyanobenzene typically involves the following steps:
Salifying Reaction: 3,4-Difluoroaniline reacts with fluoboric acid to form a fluoboric acid diazonium salt.
Diazotization Reaction: The diazonium salt is then subjected to a diazotization reaction with sodium nitrite.
High-Temperature Cracking: The resulting fluoboric acid diazonium salt undergoes a high-temperature cracking reaction at temperatures ranging from 80°C to 300°C to yield this compound
This method is advantageous due to its cost-effectiveness, relatively simple process flow, mild reaction conditions, and high product purity, making it suitable for large-scale industrial production.
化学反応の分析
1,2,4-Trifluoro-5-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Coupling Reactions: It is also involved in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,2,4-Trifluoro-5-isocyanobenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology and Medicine: Fluorinated compounds, including this compound, are of interest in medicinal chemistry due to their potential biological activity and stability.
作用機序
The mechanism of action of 1,2,4-Trifluoro-5-isocyanobenzene involves its interaction with molecular targets through its isocyanate group. This group can react with nucleophiles, such as amines and alcohols, forming stable urea or carbamate linkages. These reactions are crucial in its applications in organic synthesis and material science .
類似化合物との比較
1,2,4-Trifluoro-5-isocyanobenzene can be compared with other fluorinated benzene derivatives, such as:
1,2,4-Trifluorobenzene: Lacks the isocyanate group, making it less reactive in certain synthetic applications.
1,3,5-Trifluorobenzene: Has a different substitution pattern, affecting its chemical reactivity and applications.
2,4,6-Trifluorophenyl isocyanate: Similar in having both fluorine and isocyanate groups but differs in the position of these groups on the benzene ring.
The unique combination of fluorine and isocyanate groups in this compound makes it particularly valuable in specific synthetic and industrial applications.
特性
IUPAC Name |
1,2,4-trifluoro-5-isocyanobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F3N/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQRATDQPXVJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=C(C=C1F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[(2E)-2,4-dimethylhepta-2,6-dienyl] 2-isocyanoacetate](/img/structure/B7890213.png)






